molecular formula C15H24BNO3S B1393387 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine CAS No. 950603-39-1

4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine

Cat. No.: B1393387
CAS No.: 950603-39-1
M. Wt: 309.2 g/mol
InChI Key: CNLWVADWZRQAFZ-UHFFFAOYSA-N
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Description

4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine (CAS: 364794-85-4) is a boronic ester derivative featuring a thiophene core substituted with a morpholine-methyl group. Its molecular formula is C₁₅H₂₄BNO₃S, with a molecular weight of 309.23 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s reactivity, enabling the synthesis of biaryl structures in pharmaceutical and materials science research . It is commercially available at ≥97% purity, typically packaged in amber glass bottles to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine typically involves the following steps:

    Formation of the Thiophene Intermediate: The thiophene ring is synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.

    Introduction of the Dioxaborolane Group: The thiophene intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the dioxaborolane group.

    Attachment of the Morpholine Ring: Finally, the morpholine ring is attached via a nucleophilic substitution reaction, where the thiophene intermediate is reacted with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dioxaborolane group, converting it into a boronic acid derivative.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Boronic acid derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential drug candidate due to its ability to modulate biological targets. The dioxaborolane moiety is known for its role in enhancing the solubility and bioavailability of pharmaceutical compounds.

Material Science

In material science, this compound can be utilized to develop advanced materials with specific electronic properties. Its thiophene component contributes to the conductivity and stability of organic electronic devices.

Organic Synthesis

The versatility of this compound makes it a valuable building block in organic synthesis. It can serve as a precursor for synthesizing more complex molecules in pharmaceutical and agrochemical research.

Case Studies

StudyApplicationFindings
Study 1 Drug DevelopmentInvestigated the efficacy of the compound in inhibiting cancer cell proliferation. Results indicated significant cytotoxicity against various cancer cell lines.
Study 2 Organic ElectronicsExplored the use of this compound in organic photovoltaic cells. Enhanced efficiency was observed due to improved charge transport properties.
Study 3 CatalysisExamined its application as a catalyst in cross-coupling reactions. Demonstrated high yields and selectivity in synthesizing biaryl compounds.

Mechanism of Action

The mechanism of action of 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

The compound belongs to a broader class of morpholine-containing boronic esters, differing in aromatic ring systems (e.g., pyridine, pyrimidine, thiazole, phenyl) and substitution patterns. Below is a detailed comparison:

Table 1: Structural and Molecular Comparisons

Compound Name Aromatic Core Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine Thiophene C₁₅H₂₄BNO₃S 309.23 364794-85-4 Suzuki coupling, drug intermediates
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine Pyridine C₁₅H₂₃BN₂O₃ 290.17 485799-04-0 Organic synthesis, kinase inhibitors
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Pyrimidine C₁₄H₂₂BN₃O₃ 291.16 957198-30-0 Antiviral agents, material science
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine Thiazole C₁₃H₂₀BN₂O₃S 295.19 1402172-49-9 Drug building blocks, chemical probes
4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine Phenyl C₁₆H₂₄BNO₃ 289.18 852227-95-3 Polymer chemistry, fluorescent tags

Key Differences and Implications

However, sulfur’s polarizability enhances stability in radical reactions . Pyridine/Pyrimidine: Electron-deficient cores improve reactivity in couplings with electron-rich aryl halides . Phenyl: Higher electron density facilitates couplings with electron-deficient partners, useful in polymer synthesis .

Molecular Weight and Solubility :

  • Thiophene derivatives (e.g., target compound) have higher molecular weights due to sulfur’s atomic mass, which may reduce solubility in polar solvents compared to pyridine analogs .
  • Pyrimidine-based compounds (e.g., C₁₄H₂₂BN₃O₃) exhibit better aqueous solubility, advantageous for biological applications .

Applications :

  • Thiophene derivatives : Preferred in photovoltaic materials due to sulfur’s conductive properties .
  • Thiazole derivatives : Used in antimicrobial agents owing to their heterocyclic bioactivity .
  • Phenethyl derivatives (e.g., CAS: 364794-81-0): Serve as lipophilic building blocks for CNS-targeting drugs .

Research Findings and Case Studies

  • Suzuki Coupling Efficiency : The target compound demonstrated a 67% yield in a palladium-catalyzed coupling with chromen-4-one, outperforming phenyl-based analogs (≤50% yield) in analogous reactions .
  • Thermal Stability : Differential scanning calorimetry (DSC) revealed the thiophene derivative decomposes at 252–255°C , higher than pyridine analogs (~240°C), suggesting superior thermal resilience .
  • Biological Activity : Thiomorpholine analogs (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit enhanced lipophilicity (LogP +0.5 vs. morpholine), improving blood-brain barrier penetration .

Biological Activity

The compound 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine (CAS Number: 364794-85-4) is a boron-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound features a morpholine ring substituted with a thiophene moiety and a dioxaborolane group. The structural formula is represented as follows:

C15H24BNO3S\text{C}_{15}\text{H}_{24}\text{BNO}_3\text{S}

Anticancer Properties

Several studies have investigated the anticancer potential of boron-containing compounds, including derivatives similar to this compound. Research indicates that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation. For instance, compounds with similar structures have been shown to interfere with the PI3K/Akt/mTOR pathway, leading to reduced cell viability in cancer cells .
  • Case Study : A study demonstrated that a related compound significantly inhibited the growth of breast cancer cells while sparing normal cells at concentrations as low as 10 µM . This selectivity highlights the potential therapeutic index of these compounds.

Immunomodulatory Effects

The compound's ability to modulate immune responses has also been explored. In vitro assays using mouse splenocytes showed that it could enhance immune cell activity against tumor cells by promoting cytokine production .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
CytotoxicityInduction of apoptosis in specific cancer lines
ImmunomodulationEnhanced cytokine production in splenocytes

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of a thiophene precursor. For example, analogous compounds are synthesized via:

  • Step 1: Reaction of a thiophene aldehyde with morpholine to form the morpholine-substituted intermediate.
  • Step 2: Introduction of the boronate ester group using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) under palladium catalysis (e.g., Pd(PPh₃)₄).
  • Purification: Column chromatography with hexanes/EtOAC (2:1) and 0.25% Et₃N to suppress boronic acid decomposition .
    Yield Considerations: Yields for similar morpholine-boronate esters range from 27% to 50%, depending on steric hindrance and purification efficiency .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key characterization methods include:

  • ¹H/¹³C NMR: To confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, morpholine protons at δ 3.5–3.7 ppm).
  • HPLC-MS: For purity assessment (≥95% typical for research-grade material).
  • X-ray Crystallography: For structural confirmation in crystalline derivatives (see analogous thiophene-boronate structures in crystallography reports) .
  • Elemental Analysis: To verify boron content (theoretical ~3.0% for C₁₇H₂₆BNO₃S).

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Protective Equipment: Gloves, lab coat, and goggles to avoid skin/eye contact. Use in a fume hood due to potential boronate ester volatility .
  • Air Sensitivity: Store under inert gas (N₂/Ar) to prevent hydrolysis of the boronate group.
  • Waste Disposal: Segregate boron-containing waste and consult institutional guidelines for specialized disposal .

Advanced Research Questions

Q. How can low yields (<30%) in the synthesis be addressed?

Methodological Answer: Low yields often arise from:

  • Incomplete Borylation: Optimize catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) and reaction time (12–24 hrs).
  • Byproduct Formation: Use scavengers like polymer-bound thiourea to remove residual Pd.
  • Solvent Choice: Replace THF with toluene for improved boronate stability.
    Case Study: A 27% yield was reported for a phenyl-morpholine analog; increasing equivalents of pinacol borane (1.5–2.0 eq) improved yields to 38% .

Q. How does the thiophene moiety influence reactivity in cross-coupling reactions?

Methodological Answer: The thiophene ring:

  • Enhances Electron Density: Facilitates oxidative addition in Pd-catalyzed reactions.
  • Steric Effects: The 2-methyl group on thiophene may hinder coupling at the 5-position. Computational DFT studies (e.g., Gaussian 16) predict HOMO localization on the boronate group, favoring transmetallation .
    Experimental Validation: Compare coupling efficiency with phenyl vs. thiophene analogs using kinetic studies (e.g., GC-MS monitoring).

Q. What strategies mitigate decomposition of the boronate ester during storage?

Methodological Answer:

  • Stabilization: Add 1–2% triethylamine to storage solvents (CH₂Cl₂ or EtOAc) to neutralize trace acids.
  • Temperature Control: Store at –20°C in amber vials to reduce photodegradation.
  • Quality Monitoring: Periodic ¹¹B NMR to detect hydrolysis (B(OH)₂ peaks at δ 28–30 ppm vs. boronate at δ 32–34 ppm) .

Q. How can computational methods predict the compound’s electronic properties?

Methodological Answer:

  • DFT Calculations: Use software like ORCA or Gaussian to model HOMO-LUMO gaps, electrostatic potentials, and boron-centered reactivity.
  • MD Simulations: Study solvation effects in common solvents (e.g., DMSO vs. THF) using GROMACS.
    Example: For a related morpholine-boronate, DFT predicted a HOMO energy of –5.2 eV, aligning with experimental oxidation potentials .

Properties

IUPAC Name

4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3S/c1-14(2)15(3,4)20-16(19-14)13-6-5-12(21-13)11-17-7-9-18-10-8-17/h5-6H,7-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLWVADWZRQAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674683
Record name 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950603-39-1
Record name 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}morpholine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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